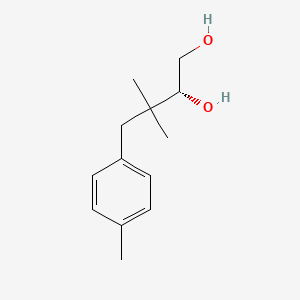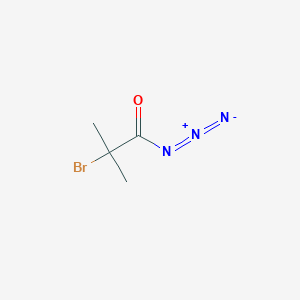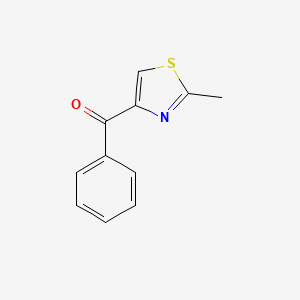
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is an organic compound with a complex structure that includes a butane backbone, two hydroxyl groups, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of intermediate compounds derived from petrochemical sources. The process requires precise control of reaction parameters such as pressure, temperature, and catalyst selection to maximize yield and purity.
化学反応の分析
Types of Reactions
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 3,3-dimethyl-4-(4-methylphenyl)butane.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,4-Butanediol: A simpler diol with a linear structure.
2,3-Butanediol: Another diol with a different stereochemistry.
2-methylpropane-1,2-diol: A structural isomer with a different arrangement of hydroxyl groups.
Uniqueness
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is unique due to its specific stereochemistry and the presence of a methylphenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
647033-26-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-10-4-6-11(7-5-10)8-13(2,3)12(15)9-14/h4-7,12,14-15H,8-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
UWHGMCXTQVDREQ-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CC(C)(C)[C@H](CO)O |
正規SMILES |
CC1=CC=C(C=C1)CC(C)(C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

propanedinitrile](/img/structure/B12593072.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
